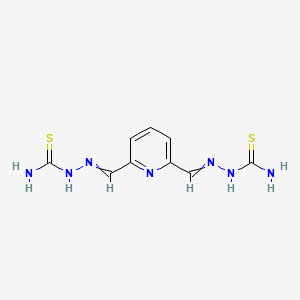
2,2'-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) is a chemical compound with the molecular formula C₉H₁₁N₇S₂ and a molecular weight of 281.365 g/mol . This compound is known for its complex structure, which includes a pyridine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) typically involves the reaction of pyridine-2,6-dicarbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazine and thioic acid groups may interact with biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diacetylpyridine: A related compound with a simpler structure, used in organic synthesis and coordination chemistry.
Pyridine-2,6-dicarbaldehyde: A precursor in the synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid), also used in various chemical reactions.
Propiedades
Número CAS |
5445-16-9 |
|---|---|
Fórmula molecular |
C9H11N7S2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
[[6-[(carbamothioylhydrazinylidene)methyl]pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N7S2/c10-8(17)15-12-4-6-2-1-3-7(14-6)5-13-16-9(11)18/h1-5H,(H3,10,15,17)(H3,11,16,18) |
Clave InChI |
OJRZZSNLXKMWAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C=NNC(=S)N)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



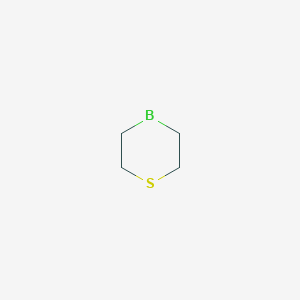
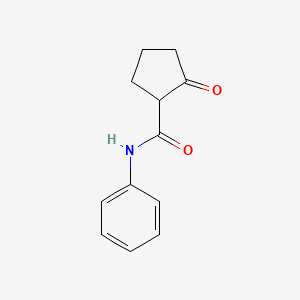
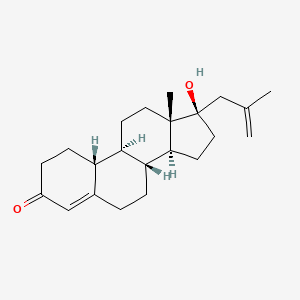
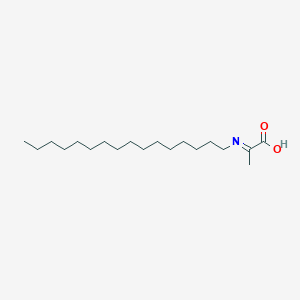
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
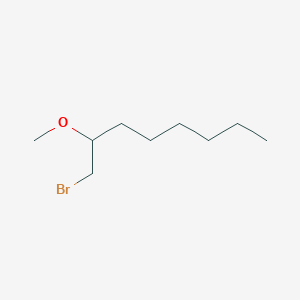
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
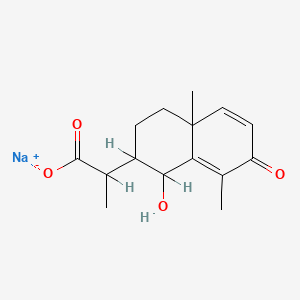


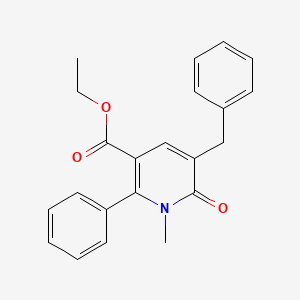
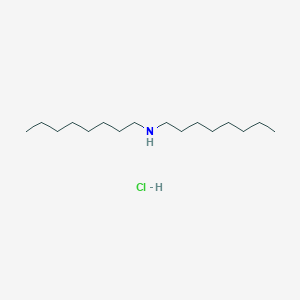
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
